An In-Depth Technical Guide to 4-Phenoxybutan-1-ol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-Phenoxybutan-1-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybutan-1-ol is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its bifunctional nature, possessing both a hydroxyl group and a phenoxy ether moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. Understanding these core aspects is crucial for its effective utilization in research and development, particularly in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]
Chemical Structure and Nomenclature
The molecular structure of 4-phenoxybutan-1-ol consists of a phenyl group linked via an ether bond to the fourth carbon of a butanol chain. The terminal carbon of the butyl chain bears a primary hydroxyl group.
-
IUPAC Name: 4-phenoxybutan-1-ol[1]
-
CAS Number: 1927-71-5[2]
-
Molecular Formula: C₁₀H₁₄O₂[3]
-
InChI Key: OYQUCYCSSADEIC-UHFFFAOYSA-N[1]
The presence of the aromatic ring and the polar hydroxyl group imparts a unique combination of hydrophobic and hydrophilic characteristics to the molecule.
Caption: Chemical structure of 4-phenoxybutan-1-ol.
Physicochemical Properties
A summary of the key physicochemical properties of 4-phenoxybutan-1-ol is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a liquid at room temperature | - |
| Density | 1.035 g/cm³ | [3] |
| Boiling Point | 283.4 °C at 760 mmHg | [3] |
| Flash Point | 122 °C | [3] |
| Solubility | Expected to be soluble in common organic solvents | - |
| Vapor Pressure | 0.0015 mmHg at 25 °C | [3] |
| LogP | 1.83790 | [3] |
Synthesis of 4-Phenoxybutan-1-ol
The most common and efficient method for the synthesis of 4-phenoxybutan-1-ol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, phenol is deprotonated with a base to form sodium phenoxide, which then reacts with a 4-halobutanol, such as 4-chloro-1-butanol, to yield the desired product.
Reaction Scheme:
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a laboratory-scale synthesis of 4-phenoxybutan-1-ol.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
4-Chloro-1-butanol
-
A suitable solvent (e.g., ethanol, dimethylformamide)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol in the chosen solvent. While stirring, add an equimolar amount of sodium hydroxide. The reaction is exothermic and will generate heat. Continue stirring until the sodium hydroxide has completely reacted to form sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add 4-chloro-1-butanol. Attach a reflux condenser to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add deionized water and an extraction solvent (e.g., diethyl ether).
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The organic layer contains the product.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 4-phenoxybutan-1-ol.
Caption: Experimental workflow for the synthesis of 4-phenoxybutan-1-ol.
Analytical Characterization
To confirm the identity and purity of the synthesized 4-phenoxybutan-1-ol, a combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-phenoxybutan-1-ol is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the ether oxygen, the methylene protons adjacent to the hydroxyl group, the central methylene protons, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 6.8-7.3 ppm). The methylene protons adjacent to the electronegative oxygen atoms will also be shifted downfield. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (typically δ 110-160 ppm). The carbon attached to the ether oxygen and the carbon attached to the hydroxyl group will also be in the downfield region of the aliphatic signals.
Infrared (IR) Spectroscopy
The IR spectrum of 4-phenoxybutan-1-ol will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether and alcohol): Strong absorptions in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-phenoxybutan-1-ol. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (166.22 g/mol ). Common fragmentation patterns for ethers and alcohols would be anticipated, including cleavage alpha to the ether oxygen and loss of water from the alcohol moiety.
Safety and Handling
4-Phenoxybutan-1-ol is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H336 (May cause drowsiness or dizziness).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications
The primary application of 4-phenoxybutan-1-ol is as a versatile intermediate in organic synthesis. Its dual functionality allows for sequential or selective reactions at either the hydroxyl or the phenoxy group. It can be used as a building block for the synthesis of:
-
Pharmaceuticals: As a precursor for more complex molecules with potential biological activity.
-
Fragrances and Flavors: The ether linkage and potential for further modification make it a candidate for the synthesis of aromatic compounds.
-
Polymers: The hydroxyl group can be used for polymerization reactions.
Conclusion
4-Phenoxybutan-1-ol is a valuable chemical intermediate with a well-defined structure and a range of useful physicochemical properties. Its synthesis via the Williamson ether synthesis is a robust and well-established method. While detailed experimental spectroscopic data is not widely available, its structure can be reliably confirmed through a combination of NMR, IR, and mass spectrometry. Proper safety precautions are necessary when handling this compound. Its utility in organic synthesis makes it a relevant molecule for researchers and professionals in various chemical industries.
References
-
Chemsrc. 1-Butanol, 4-phenoxy-. [Link]. Accessed March 24, 2026.
-
NextSDS. 4-phenoxybutan-1-ol — Chemical Substance Information. [Link]. Accessed March 24, 2026.
